molecular formula C10H11NO2 B2482962 3-(2-Hydroxypropoxy)benzonitrile CAS No. 1178176-69-6

3-(2-Hydroxypropoxy)benzonitrile

Cat. No.: B2482962
CAS No.: 1178176-69-6
M. Wt: 177.203
InChI Key: LNSDAKDPLKABPL-UHFFFAOYSA-N
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Description

3-(2-Hydroxypropoxy)benzonitrile is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.203. The purity is usually 95%.
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Scientific Research Applications

Dye Sensitized Solar Cells (DSSCs)

Benzonitrile-based electrolytes have shown significant promise in enhancing the operation of Dye Sensitized Solar Cells (DSSCs). A study demonstrated the use of benzonitrile as an electrolyte solvent, noting its low vapor pressure which contributes to the long-term stability of the cells. DSSCs utilizing benzonitrile-based electrolytes maintained efficiency values around 8% for more than 1300 hours, indicating an important step towards economically viable devices with stable performance Latini et al., 2014.

Ionic Liquids and Local Environment Probing

Another application of benzonitrile derivatives is in the study of ionic liquids. Benzonitrile, due to its nitrile group's sensitivity to chemical and electrostatic characteristics, can serve as an infrared (IR) probe. This capability allows for the monitoring of the local structure, folding kinetics, and solvation in molecular solvents. Specifically, the nitrile stretching vibration of benzonitrile has been used to investigate hydrogen bonding and intrinsic electric fields within imidazolium ionic liquids, showcasing benzonitrile's potential as a probe for understanding ionic networks Zhang et al., 2013.

Microbial Degradation of Herbicides

Research on the microbial degradation of benzonitrile herbicides such as dichlobenil, bromoxynil, and ioxynil has provided insights into environmental persistence and remediation strategies. This body of work has identified microbial pathways and organisms capable of degrading structurally related benzonitrile herbicides, contributing to our understanding of their environmental fate and potential impacts on groundwater contamination Holtze et al., 2008.

Corrosion Inhibition

Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, offering insights into materials protection in industrial applications. Studies involving gravimetric, electrochemical impedance spectroscopy, and potentiodynamic polarization curves, along with Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have identified benzonitrile derivatives as effective corrosion inhibitors, highlighting their potential in extending the lifespan of metal components in corrosive environments Chaouiki et al., 2018.

Properties

IUPAC Name

3-(2-hydroxypropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-8(12)7-13-10-4-2-3-9(5-10)6-11/h2-5,8,12H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSDAKDPLKABPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178176-69-6
Record name 3-(2-hydroxypropoxy)benzonitrile
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